molecular formula C8H17N3O B1439673 (Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide CAS No. 1217885-76-1

(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide

Cat. No.: B1439673
CAS No.: 1217885-76-1
M. Wt: 171.24 g/mol
InChI Key: OZOVEEGYIBBXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of ethanimidamide, featuring a piperidine ring substituted with a methyl group and a hydroxy group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide typically involves the reaction of 1-methylpiperidine with ethanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with hydroxylamine to introduce the hydroxy group, yielding the final compound.

Industrial Production Methods

Industrial production of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanone.

    Reduction: Formation of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanamine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 2-(4-Ethylpiperidin-1-yl)ethanamine
  • 1-Methyl-4-piperidinamine

Uniqueness

(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide is unique due to the presence of both a hydroxy group and an imidamide group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Biological Activity

(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H14N4O\text{C}_8\text{H}_{14}\text{N}_4\text{O}

This compound features a hydroxyl group and a piperidine moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

Mechanism of Action
Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and related pathologies .
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways crucial for cellular responses to stimuli .

Anticancer Potential
Preliminary studies suggest that this compound could act as an inhibitor of eukaryotic initiation factor 4E (eIF4E), which is implicated in cancer progression. Inhibition of eIF4E may disrupt the translation of oncogenic mRNAs, thereby exerting anticancer effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study ReferenceCompound StudiedBiological ActivityFindings
JNK3 InhibitorsNeuroprotective EffectsInhibition led to reduced cell death in neuronal models.
eIF4E InhibitorsAnticancer ActivityEffective in inhibiting tumor growth in vitro.

Neuroprotective Effects

Inhibitors targeting JNK3, which is primarily expressed in the brain, have shown promise in protecting neuronal cells from apoptosis. This suggests that this compound may also possess neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases .

Synthesis and Analytical Methods

The synthesis of this compound involves multi-step organic reactions. Common methods include:

  • Formation of Acetimidamide : Utilizing acetic anhydride and piperidine derivatives.
  • Purification : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to ensure purity and yield.

Properties

CAS No.

1217885-76-1

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N'-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide

InChI

InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10)

InChI Key

OZOVEEGYIBBXPG-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CC(=NO)N

Isomeric SMILES

CN1CCC(CC1)C/C(=N/O)/N

Canonical SMILES

CN1CCC(CC1)CC(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
Reactant of Route 3
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
Reactant of Route 4
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
Reactant of Route 5
Reactant of Route 5
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
Reactant of Route 6
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.